(4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride
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Overview
Description
(4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride is a chemical compound that features a piperidine ring substituted with a 4-nitrophenyl group and a methanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperidine ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Nitro Group: The nitro group is introduced via nitration of a suitable aromatic precursor, such as benzene or toluene, using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The nitrophenyl group is then coupled with the piperidine ring through a condensation reaction, often involving reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major Products:
Reduction of Nitro Group: 4-Aminophenyl-piperidin-1-ium-4-ylmethanone.
Substitution Reactions: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
(4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity to specific targets, influencing its pharmacological activity.
Comparison with Similar Compounds
4-Nitrophenyl-piperidine: Lacks the methanone moiety but shares the nitro and piperidine groups.
4-Aminophenyl-piperidin-1-ium-4-ylmethanone: A reduced form of the original compound with an amine group instead of a nitro group.
Uniqueness: (4-Nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the piperidine ring allows for diverse chemical transformations and potential therapeutic applications.
This compound’s versatility in synthetic chemistry and its potential in various research fields make it a valuable subject of study.
Properties
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ium-4-ylmethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)14(16)17;/h1-4,10,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECADBRGHNQTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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